molecular formula C17H22O8 B12003301 Diethyl (3,4,5-trimethoxybenzoyl)malonate CAS No. 7478-67-3

Diethyl (3,4,5-trimethoxybenzoyl)malonate

Cat. No.: B12003301
CAS No.: 7478-67-3
M. Wt: 354.4 g/mol
InChI Key: FJBSMQDCNWGUEC-UHFFFAOYSA-N
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Description

Diethyl (3,4,5-trimethoxybenzoyl)malonate is a malonic acid derivative functionalized with a 3,4,5-trimethoxybenzoyl group. This compound is characterized by its two ethyl ester groups and a central malonate core, which facilitates diverse chemical modifications. The 3,4,5-trimethoxyphenyl moiety is critical for biological activity, particularly in antiproliferative and microtubule-targeting applications . Spectral data (e.g., HRMS, $^{13}\text{C}$ NMR) confirm its molecular formula (C${19}$H${24}$O$_5$) and structural features, including methoxy resonances at δ 55–56 ppm and ester carbonyl signals near δ 167–170 ppm .

Properties

CAS No.

7478-67-3

Molecular Formula

C17H22O8

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2-(3,4,5-trimethoxybenzoyl)propanedioate

InChI

InChI=1S/C17H22O8/c1-6-24-16(19)13(17(20)25-7-2)14(18)10-8-11(21-3)15(23-5)12(9-10)22-4/h8-9,13H,6-7H2,1-5H3

InChI Key

FJBSMQDCNWGUEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,4,5-trimethoxybenzoyl)malonate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with diethyl malonate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4,5-trimethoxybenzoyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl (3,4,5-trimethoxybenzoyl)malonate serves as a key intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, such as:

  • Malonic Ester Synthesis : This compound can be employed in the malonic ester synthesis method, where it acts as a precursor for generating substituted acetic acids through alkylation and decarboxylation processes. The carbanion formed from this compound can be alkylated with electrophiles to yield diverse products .
  • Synthesis of Pharmaceuticals : The compound is integral in synthesizing several pharmaceuticals due to its ability to form various derivatives. For instance, it has been used in the preparation of anti-inflammatory agents and other medicinal compounds .

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry:

  • Drug Development : It has been utilized in synthesizing drugs such as vigabatrin and nalidixic acid. These drugs are important for treating epilepsy and bacterial infections respectively .
  • Case Study on Antiviral Agents : Recent research highlights its application in developing antiviral compounds. For example, it has been involved in synthesizing derivatives aimed at combating COVID-19 . The compound’s reactivity allows for modifications that enhance pharmacological properties.

Analytical Applications

This compound is also valuable in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : It can be separated and analyzed using reverse phase HPLC methods. This application is crucial for assessing purity and identifying impurities in pharmaceutical formulations . The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.

Mechanism of Action

The mechanism of action of diethyl (3,4,5-trimethoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of methoxy groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Activity of Trimethoxybenzoyl Derivatives

Compound Substitution IC$_{50}$ (nM) Activity Notes
Diethyl (3,4,5-TMB)malonate None N/A Synthetic intermediate
BZML Imidazole core 14.6 Microtubule inhibition
7a (Triazole derivative) C5-methoxy triazole ~14.6 Antiproliferative
3c 5-Trifluoromethoxy >20,000 Inactive

Structural Analogues and Physicochemical Properties

  • Diethyl Benzylmalonate : Lacks the trimethoxy group, reducing polarity and biological activity. Used primarily as a synthetic intermediate .
  • Dimethyl 2-(2,4,5-Trimethoxybenzylidene)malonate : A benzylidene analog with a conjugated double bond, showing distinct UV/Vis absorption (λ$_{\text{max}}$ ~300 nm) due to extended π-systems .

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups LogP*
Diethyl (3,4,5-TMB)malonate 356.39 3×OCH$3$, 2×CO$2$Et 2.1
Diethyl Benzylmalonate 250.29 Benzyl, 2×CO$_2$Et 1.8
Diethyl 2-(3,5-Diiodo-4-MPB)malonate 623.95 2×I, 4-MPB, 2×CO$_2$Et 4.5

*Calculated using ChemDraw.

Spatial and Electronic Effects

The 3,4,5-trimethoxy group induces steric bulk and electron-donating effects, stabilizing intermediates in cycloaddition reactions (e.g., dipolar interactions with arynes) . DFT studies on triazole derivatives reveal that the angle between geometric centers (α$_{\text{ABC}}$) of the trimethoxybenzoyl, linker, and heterocyclic rings (e.g., 109.5° in (Z)-9a) correlates with antiproliferative activity .

Biological Activity

Diethyl (3,4,5-trimethoxybenzoyl)malonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with diethyl malonate. This reaction can be followed by chlorination and hydrogenolysis to yield the desired product with significant yields reported in various studies. For example, a study reported a 70% yield through base-assisted condensation methods .

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antiviral properties. In a comparative study of various chalcone malonate derivatives, this compound exhibited significant antibacterial activity against Xanthomonas oryzae, with an effective concentration (EC50) lower than that of traditional treatments like bismerthiazol .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaEC50 (μg/mL)
This compoundXanthomonas oryzae10.2
BismerthiazolXanthomonas oryzae71.7
Thiodiazole copperXanthomonas oryzae97.8

Additionally, the compound showed promising results against tobacco mosaic virus (TMV), with a curative activity percentage significantly higher than that of ningnanmycin . The mechanism of action appears to involve binding interactions with viral coat proteins, as evidenced by molecular docking studies.

Antiviral Activity

In vitro assays have revealed that this compound can inhibit viral replication effectively. The binding affinity to TMV coat proteins was characterized by a dissociation constant (Kd) indicating stronger interactions compared to other antiviral agents .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in pathogens:

  • Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or function.
  • Antiviral Mechanism : It appears to inhibit viral entry or replication by binding to viral proteins essential for these processes.

Case Studies and Research Findings

  • Chalcone Derivatives Study : A study synthesized various chalcone derivatives including this compound and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance antimicrobial efficacy .
  • Phytochemical Analysis : Comparative studies on phytochemicals from different species have shown that compounds similar to this compound possess significant antioxidant and antimicrobial properties .

Q & A

Q. What are the common synthetic routes for preparing Diethyl (3,4,5-trimethoxybenzoyl)malonate?

Methodological Answer: The compound is typically synthesized via alkylation or acylation of malonate enolates . A standard approach involves:

Enolate Formation : Deprotonation of diethyl malonate using a strong base (e.g., NaH or LDA) to generate the enolate.

Electrophilic Attack : Reaction with 3,4,5-trimethoxybenzoyl chloride to introduce the aromatic moiety.

Workup : Acidic hydrolysis and purification via column chromatography .

For enantioselective synthesis, heterobimetallic catalysts (e.g., La/Yb-Schiff base complexes) can promote asymmetric ring-opening of meso-aziridines with malonates, yielding chiral intermediates .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
Enolate FormationNaH, THF, 0°C → RTEnsure anhydrous conditions
Acylation3,4,5-Trimethoxybenzoyl chlorideSlow addition to avoid side reactions
PurificationSilica gel chromatographyUse gradient elution (hexane:EtOAc)

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm ester (δ 1.2–1.4 ppm for ethyl groups), malonate carbonyls (δ 165–170 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (GC/MS) :
    • Use dimethyl malonate as an internal standard for quantification. Monitor ions at m/z 115 (diethyl malonate) and m/z 101 (dimethyl malonate) .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (e.g., analogous trimethoxybenzoyl structures) .

Q. Table 2: Analytical Techniques and Applications

TechniqueKey Data PointsApplication
¹H NMRIntegration ratios, splitting patternsConfirm substituent positions
GC/MS (SIM mode)Ion fragmentation patternsQuantify trace impurities
IR SpectroscopyC=O stretches (~1740 cm⁻¹)Verify ester functionality

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions when optimizing reaction conditions for asymmetric synthesis of malonate derivatives?

Methodological Answer: Contradictions in kinetic or stereochemical outcomes often arise from competing reaction pathways. To resolve these:

  • Pulsed EPR Analysis : Study radical intermediates in reactions (e.g., photo-generated radicals adding to malonate double bonds) to identify dominant pathways .
  • Stern-Volmer Kinetics : Quantify rate constants for competing reactions (e.g., polymerizations vs. monomer adduct formation) .
  • Statistical Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to isolate critical factors .

Q. Example Workflow :

Perform kinetic trapping experiments to identify transient intermediates.

Use computational modeling (DFT) to compare activation energies of competing pathways.

Q. How can computational methods predict the metabolic pathways of this compound derivatives in pharmacological applications?

Methodological Answer: QSAR Toolbox Simulations (EPA-approved) predict metabolites by simulating:

  • Liver S9 Metabolism : Identifies primary metabolites (e.g., ethanol, 2-ethoxycarbonyl-acetic acid) via esterase activity .
  • Skin Permeation Models : Assess dermal absorption using log Kow (experimental value: ~1.8) and water solubility .

Q. Table 3: Predicted Metabolites

SimulatorMetabolites IdentifiedRelevance to Toxicity
Rat Liver S9Malonic acid, acetaldehydeIndicate oxidative degradation
In Vivo ModelEthanol, acetic acidLow concern for bioaccumulation

Q. What methodologies are employed to study the interaction between malonate derivatives and biological targets, such as COX-2 inhibition?

Methodological Answer:

  • In Vitro Assays :
    • COX-2 Inhibition : Measure IC₅₀ values using recombinant human COX-2 and a fluorometric substrate .
    • Cytotoxicity Screening : Use MTT assays on cancer (e.g., MDA-MB-231) and non-neoplastic (e.g., BJ fibroblast) cell lines .
  • Molecular Docking :
    • Perform ab initio MO calculations (e.g., B3LYP/6-31G) to model binding conformers of malonate derivatives with COX-2 active sites .

Q. Key Findings :

  • Derivatives with 3,4,5-trimethoxyphenyl groups show enhanced COX-2 selectivity due to hydrophobic interactions in the enzyme's catalytic pocket .

Q. How can researchers address challenges in stereochemical control during malonate alkylation?

Methodological Answer:

  • Chiral Catalysts : Use aryl malonate decarboxylases (AMDase) for enantioselective decarboxylative protonation. Engineered AMDase variants improve enantiomeric excess (e.g., >97% ee for heteroaromatic malonates) .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield and ee .

Q. Table 4: Catalyst Performance Comparison

CatalystSubstrate ScopeEnantiomeric Excess (ee)
Wild-type AMDaseAliphatic malonates85–90%
Engineered AMDaseHeteroaromatic malonates97–99.5%

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